Tert-butyl 3-oxo-5-phenylpiperidine-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-oxo-5-phenylpiperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with a phenyl ketone under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-oxo-5-phenylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
Tert-butyl 3-oxo-5-phenylpiperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-5-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 3-oxo-5-phenylpiperidine-1-carboxylate include:
- Tert-butyl 3-oxo-5-methylpiperidine-1-carboxylate
- Tert-butyl 3-oxo-5-ethylpiperidine-1-carboxylate
- Tert-butyl 3-oxo-5-isopropylpiperidine-1-carboxylate
Uniqueness
This compound is unique due to its phenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 3-oxo-5-phenylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-13(9-14(18)11-17)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUPBQQHSZSANF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(=O)C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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